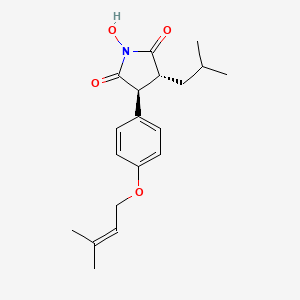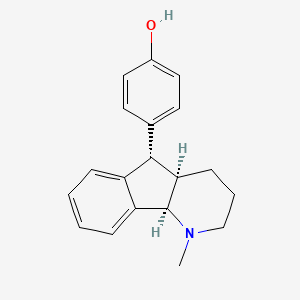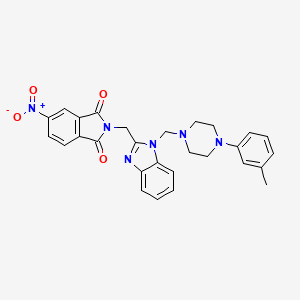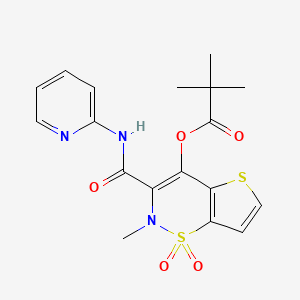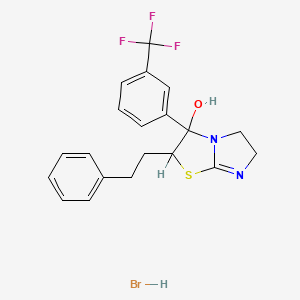
Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-2-(2-phenylethyl)-3-(3-(trifluoromethyl)phenyl)-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-2-(2-phenylethyl)-3-(3-(trifluoromethyl)phenyl)-, monohydrobromide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazoles typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route might include:
Starting Materials: Appropriate phenyl and trifluoromethyl-substituted precursors.
Cyclization Reaction: Using a cyclization agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Reaction Conditions: Elevated temperatures (100-150°C) and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Imidazo[2,1-b]thiazoles, including this compound, have been studied for various applications:
Chemistry: As intermediates in organic synthesis.
Biology: Potential use as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazoles typically involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their biological activities.
Thiazolo[3,2-a]benzimidazoles: Studied for their medicinal properties.
Benzothiazoles: Widely used in medicinal chemistry.
Uniqueness
The unique structural features of imidazo[2,1-b]thiazol-3-ol, 2,3,5,6-tetrahydro-2-(2-phenylethyl)-3-(3-(trifluoromethyl)phenyl)-, monohydrobromide, such as the trifluoromethyl and phenylethyl substituents, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
86346-84-1 |
|---|---|
Molecular Formula |
C20H20BrF3N2OS |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrobromide |
InChI |
InChI=1S/C20H19F3N2OS.BrH/c21-20(22,23)16-8-4-7-15(13-16)19(26)17(27-18-24-11-12-25(18)19)10-9-14-5-2-1-3-6-14;/h1-8,13,17,26H,9-12H2;1H |
InChI Key |
RYUJVRUWWVITCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)SC(C2(C3=CC(=CC=C3)C(F)(F)F)O)CCC4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



